6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide
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Overview
Description
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of reagents such as thiosemicarbazide and dimethyl acetylenedicarboxylate (DMAD) to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with factors related to blood clotting and other physiological processes .
Comparison with Similar Compounds
Similar compounds include:
- 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
- 6-Hydroxy-4-oxo-N-(2-pyrimidinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-Hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
9-hydroxy-N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-11-5-2-3-8-14(11)20-18(23)15-17(22)13-7-4-6-12-9-10-21(16(12)13)19(15)24/h2-8,22H,9-10H2,1H3,(H,20,23) |
InChI Key |
WXIGPQBAUPTCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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